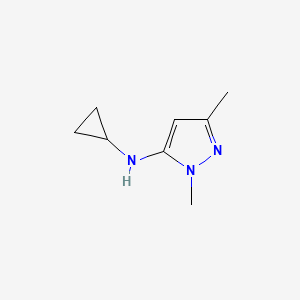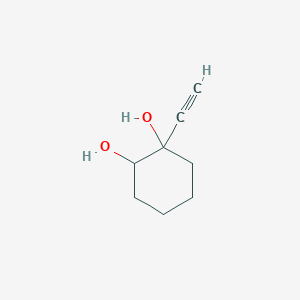
1-Ethynylcyclohexane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethynylcyclohexane-1,2-diol is an organic compound with the molecular formula C8H12O2 It is characterized by a cyclohexane ring substituted with an ethynyl group and two hydroxyl groups
Méthodes De Préparation
The synthesis of 1-Ethynylcyclohexane-1,2-diol typically involves the reaction of cyclohexanone with sodium acetylide in liquid ammonia, followed by an acidic work-up . This method allows for the introduction of the ethynyl group onto the cyclohexane ring, resulting in the formation of the desired diol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-Ethynylcyclohexane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group, resulting in the formation of 1-ethylcyclohexane-1,2-diol.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups such as halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. The major products formed from these reactions depend on the specific conditions and reagents employed.
Applications De Recherche Scientifique
1-Ethynylcyclohexane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals, coatings, and polymers, where its reactivity and functional groups are advantageous.
Mécanisme D'action
The mechanism by which 1-Ethynylcyclohexane-1,2-diol exerts its effects involves its interaction with various molecular targets. For instance, in biological systems, it may act as a substrate for enzymes that catalyze oxidation or reduction reactions. The ethynyl group can participate in nucleophilic addition reactions, while the hydroxyl groups can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
1-Ethynylcyclohexane-1,2-diol can be compared to other similar compounds, such as:
1-Ethynyl-1-cyclohexanol: This compound has a similar structure but lacks the second hydroxyl group, resulting in different reactivity and applications.
Cyclohexane-1,2-diol:
1,2-Dimethylcyclohexane: While structurally similar, the presence of methyl groups instead of hydroxyl and ethynyl groups leads to different chemical behavior and applications.
The uniqueness of this compound lies in its combination of an ethynyl group and two hydroxyl groups, which confer distinct reactivity and versatility in various chemical reactions and applications.
Propriétés
Numéro CAS |
75476-42-5 |
|---|---|
Formule moléculaire |
C8H12O2 |
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
1-ethynylcyclohexane-1,2-diol |
InChI |
InChI=1S/C8H12O2/c1-2-8(10)6-4-3-5-7(8)9/h1,7,9-10H,3-6H2 |
Clé InChI |
AMMOKDUXYCRKMR-UHFFFAOYSA-N |
SMILES canonique |
C#CC1(CCCCC1O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol](/img/structure/B13946058.png)
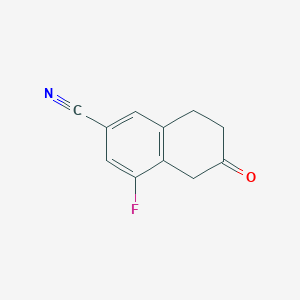
![1,3-Cyclobutanedione, 2,4-bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-](/img/structure/B13946069.png)
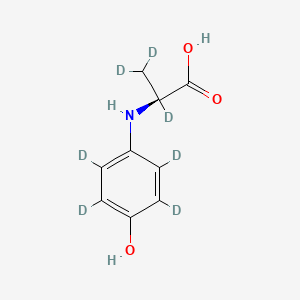

![3,5-Dichloro-2-[[2-(3,5-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13946078.png)
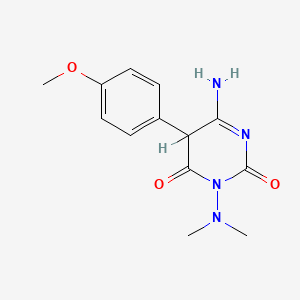
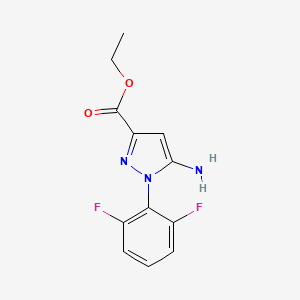
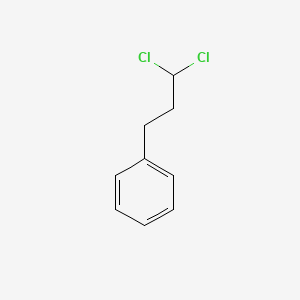
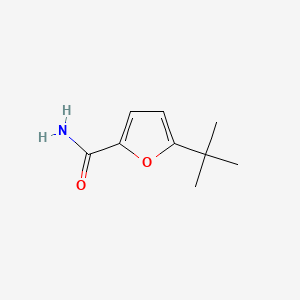
![4-[(But-2-en-1-yl)oxy]aniline](/img/structure/B13946124.png)
